1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione
Description
Properties
CAS No. |
184885-96-9 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-hydroxy-6,7-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-12-6-9-10(7-13(12)21-2)16(19)14-8(15(9)18)4-3-5-11(14)17/h3-7,17H,1-2H3 |
InChI Key |
YFWQNENHMSGIBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione can be synthesized through various organic reactions. One common method involves the methylation of 1-hydroxyanthraquinone followed by selective demethylation to introduce the hydroxyl group at the desired position. The reaction typically requires the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of catalytic systems to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution
Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in experimental models.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Anthraquinones
Key Observations:
Substituent Positioning and Bioactivity: The 1-hydroxy-6,7-dimethoxy substitution pattern in petritone B is distinct from the 1,3-dihydroxy-6,8-dimethoxy or 1,3-dimethoxy-5,8-dimethyl groups in emodin derivatives. These variations influence solubility, cellular uptake, and target binding. Emodine (1,3,8-trihydroxy-6-methyl) lacks methoxy groups but has three hydroxyl groups, enabling hydrogen bonding with proteins like EGFR/mTor, critical for its anticancer effects .
Cytotoxicity Mechanisms :
- Petritone B’s activity is linked to its tetrahydrobenzene ring configuration, which may facilitate intercalation into DNA or generate reactive oxygen species (ROS) .
- In contrast, 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione induces apoptosis by arresting the G0/G1 cell cycle phase via ROS elevation .
Notes:
- Petritone B is isolated via bio-guided fractionation, whereas synthetic derivatives (e.g., emodin analogs) rely on regioselective methylation or alkylation .
- Temperature plays a critical role in substitution selectivity. For example, higher temperatures favor diamino products (e.g., 1,4-(dibutylamino)) over mono-substituted intermediates .
Physicochemical and Spectral Comparisons
Table 3: Spectral Data and Physicochemical Properties
Key Insights:
- Methoxy protons in petritone B resonate at δ 3.76–3.94 ppm, consistent with other methoxy-substituted anthraquinones (e.g., δ 3.85 ppm in 1,3-dimethoxy derivatives) .
- Amino derivatives (e.g., dibutylamino) exhibit downfield shifts for N-CH₂ groups (δ 3.40 ppm) and distinct TLC mobility (Rf = 0.67 vs. 0.33 for mono-substituted analogs) .
Biological Activity
1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione (CAS No. 184885-96-9) is a compound belonging to the anthraquinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
This compound is characterized by its anthracene backbone with hydroxyl and methoxy substituents. This structural configuration is crucial for its biological activity as it influences the compound's interaction with cellular targets.
Cytotoxic Activity
Numerous studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits significant cytotoxicity against several types of cancer cells, including leukemia and breast cancer cells.
Table 1: Cytotoxicity Data
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the compound demonstrates a potent effect on K562 cells with an IC50 of 0.14 µM, suggesting a strong potential for therapeutic application in leukemia treatments.
The mechanisms underlying the cytotoxic effects of this compound involve several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.
- Reactive Oxygen Species (ROS) Production : Treatment with this anthraquinone leads to increased ROS levels within cells, contributing to oxidative stress and subsequent cell death.
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly in the G2/M phase, thereby inhibiting cancer cell growth.
Case Studies
A notable study highlighted the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed significant tumor regression compared to control groups. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.
Table 2: In Vivo Efficacy
Pharmacological Potential
Beyond its cytotoxic effects, this compound has potential applications in treating other diseases due to its ability to modulate various biological pathways. Its antimicrobial and anti-inflammatory properties are currently under investigation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
